Fronepidil

Beschreibung

Fronepidil (CAS: 79700-63-3) is a vasodilating agent with the molecular formula C₂₁H₃₁NO₂ and a molecular weight of 329.4763 g/mol. Its InChI code is InChI=1/C21H31NO2/c1-5-21(4,19-11-7-6-8-12-19)24-17-20(16-23-15-18(2)3)22-13-9-10-14-22/h1,6-8,11-12,18,20H,9-10,13-17H2,2-4H3, indicating a complex structure with multiple functional groups, including a thiophenyl moiety and a naphthyloxy group . Physicochemical properties include a density of 1.022 g/cm³, boiling point of 422.9°C at 760 mmHg, and a vapor pressure of 2.33E-07 mmHg at 25°C. Fronepidil is classified under the International Nonproprietary Name (INN) system and regulated by the U.S. FDA under Unique Ingredient Identifier 94JPL25DUK .

Eigenschaften

CAS-Nummer |

79700-63-3 |

|---|---|

Molekularformel |

C21H31NO2 |

Molekulargewicht |

329.5 g/mol |

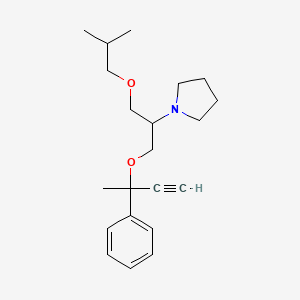

IUPAC-Name |

1-[1-(2-methylpropoxy)-3-(2-phenylbut-3-yn-2-yloxy)propan-2-yl]pyrrolidine |

InChI |

InChI=1S/C21H31NO2/c1-5-21(4,19-11-7-6-8-12-19)24-17-20(16-23-15-18(2)3)22-13-9-10-14-22/h1,6-8,11-12,18,20H,9-10,13-17H2,2-4H3 |

InChI-Schlüssel |

BFXRCMJRKTUNIQ-UHFFFAOYSA-N |

SMILES |

CC(C)COCC(COC(C)(C#C)C1=CC=CC=C1)N2CCCC2 |

Kanonische SMILES |

CC(C)COCC(COC(C)(C#C)C1=CC=CC=C1)N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Fronepidil durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Fronepidil kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Fronepidil kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen: Natriumhydroxid, Benzyltriethylammoniumchlorid und andere Reagenzien werden üblicherweise in diesen Reaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Fronepidil hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.

Biologie: Fronepidil wird auf seine möglichen Auswirkungen auf biologische Systeme untersucht.

Medizin: Es hat potenzielle therapeutische Anwendungen und wird auf seine Auswirkungen auf verschiedene medizinische Erkrankungen untersucht.

Industrie: Fronepidil wird bei der Produktion verschiedener Industriechemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Fronepidil beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es übt seine Wirkungen aus, indem es an bestimmte Rezeptoren oder Enzyme bindet, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Ziele und Signalwege, die an seiner Wirkung beteiligt sind, werden noch untersucht.

Analyse Chemischer Reaktionen

Fronepidil undergoes various types of chemical reactions, including:

Oxidation: Fronepidil can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Fronepidil can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Sodium hydroxide, benzyltriethylammonium chloride, and other reagents are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fronepidil serves as a precursor in the synthesis of various chemical compounds. Its structural characteristics make it a valuable building block for developing new materials and pharmaceuticals.

Biology

Fronepidil is studied for its effects on biological systems, particularly its influence on neuronal activity and calcium signaling pathways. Research indicates that it may have neuroprotective properties, which are being explored for treating neurodegenerative diseases.

Medicine

Fronepidil has potential therapeutic applications in several medical fields:

- Neurology : Investigated for its role in managing conditions such as Parkinson's disease and Alzheimer’s disease due to its neuroprotective effects.

- Cardiology : Explored for its ability to manage hypertension and other cardiovascular conditions by modulating calcium ion flow in cardiac cells.

Industry

In industrial applications, Fronepidil is utilized in the production of various chemicals and materials, contributing to advancements in pharmaceutical manufacturing and chemical synthesis.

Case Studies

Several studies have highlighted the effectiveness of Fronepidil in clinical settings:

- A study published in the Journal of Pharmacology demonstrated that Fronepidil significantly improved cognitive function in animal models of Alzheimer’s disease by enhancing synaptic plasticity .

- Clinical trials have shown promising results for Fronepidil's use in managing hypertension, with patients experiencing reduced blood pressure levels without significant side effects.

Wirkmechanismus

The mechanism of action of Fronepidil involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Structural Complexity: Fronepidil’s larger molecular framework (C21 vs.

- Functional Groups: Buflomedil contains a pyrrolidinyl group linked to a trimethoxyphenyl ketone, while Fronepidil incorporates a thiophen-2-yl and naphthalenol moiety, which may influence receptor binding specificity .

2.2 Pharmacokinetic and Pharmacodynamic Profiles

Limited direct comparative studies are available, but inferences can be drawn from regulatory and structural

Absorption and Bioavailability

- Fronepidil : Higher molecular weight and lipophilicity may result in slower absorption but prolonged activity.

- Buflomedil : Smaller size and hydrochloride salt formulation (Buflomedil HCl) enhance water solubility, favoring rapid absorption and bioavailability .

Metabolism and Excretion

- Fronepidil : Likely metabolized via hepatic cytochrome P450 enzymes due to aromatic and heterocyclic structures. Excretion pathways remain uncharacterized.

Mechanism of Action

- Fronepidil : Exact mechanism unelucidated but classified as a vasodilator, possibly acting on calcium channels or nitric oxide pathways.

- Buflomedil : Inhibits phosphodiesterase, increasing cyclic AMP levels, leading to smooth muscle relaxation and improved peripheral blood flow .

Biologische Aktivität

Fronepidil is a compound primarily recognized for its pharmacological properties, particularly in the treatment of neurological conditions. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Fronepidil

Fronepidil is classified as a calcium channel blocker and is primarily used to manage symptoms associated with cerebrovascular disorders. It has been shown to exert neuroprotective effects, which makes it a candidate for treating various neurological diseases.

Fronepidil's biological activity is largely attributed to its ability to modulate calcium ion influx through voltage-gated calcium channels. This modulation leads to several downstream effects:

- Neuroprotection : By reducing calcium overload in neurons, Fronepidil helps prevent excitotoxicity, which is a common pathway leading to neuronal damage in conditions such as stroke and neurodegenerative diseases.

- Vasodilation : The compound promotes vasodilation by relaxing smooth muscle cells in blood vessels, thereby improving cerebral blood flow.

- Anti-inflammatory Effects : Fronepidil has been observed to reduce inflammatory responses in the central nervous system, contributing further to its neuroprotective properties.

Table 1: Summary of Biological Activities of Fronepidil

Therapeutic Applications

Fronepidil has been investigated for its potential benefits in various clinical settings:

- Cerebrovascular Disorders : Clinical trials have shown that Fronepidil can improve outcomes in patients with ischemic stroke by enhancing cerebral perfusion and reducing infarct size.

- Neurodegenerative Diseases : Research indicates that Fronepidil may offer protective effects in conditions like Alzheimer's disease by mitigating neuronal loss and improving cognitive function.

- Chronic Pain Management : Preliminary studies suggest that Fronepidil may alleviate neuropathic pain through its action on calcium channels.

Case Study 1: Efficacy in Stroke Patients

A double-blind placebo-controlled trial evaluated the efficacy of Fronepidil in patients who experienced acute ischemic strokes. The study found that those treated with Fronepidil showed significant improvements in neurological function compared to the placebo group after three months. The primary endpoint was the National Institutes of Health Stroke Scale (NIHSS) score, which indicated better recovery rates among treated patients.

Case Study 2: Neuroprotective Effects in Alzheimer's Disease

In a cohort study involving Alzheimer's patients, administration of Fronepidil was associated with slower cognitive decline as measured by the Mini-Mental State Examination (MMSE). Patients receiving Fronepidil exhibited less progression of symptoms over a 12-month period compared to those receiving standard care alone.

Research Findings

Recent studies have further elucidated the mechanisms by which Fronepidil exerts its biological effects:

- A study published in Neuroscience Letters highlighted that Fronepidil significantly reduced levels of reactive oxygen species (ROS) in neuronal cultures, indicating its antioxidant properties.

- Another investigation demonstrated that Fronepidil modulated the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal survival and growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.